6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a purine derivative, a pyrrolidine ring, and a dihydropyridazinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine derivative, which is then coupled with a pyrrolidine intermediate. The final step involves the formation of the dihydropyridazinone ring.
Preparation of Purine Derivative: The purine derivative is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and cyclization.
Coupling with Pyrrolidine Intermediate: The purine derivative is then coupled with a pyrrolidine intermediate using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Formation of Dihydropyridazinone Ring: The final step involves the cyclization of the intermediate to form the dihydropyridazinone ring, typically using a cyclization agent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine and pyrrolidine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the dihydropyridazinone ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the purine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted purine derivatives.
Scientific Research Applications
6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety is known to interact with nucleotide-binding sites, while the pyrrolidine and dihydropyridazinone rings may enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-difluoroanilino)-9-(2,2-difluoroethyl)-2-purinecarbonitrile: Shares the purine and difluoroethyl groups but differs in the anilino substitution.
3-(2,2-difluoroethyl)pyrrolidine hydrochloride: Contains the pyrrolidine and difluoroethyl groups but lacks the purine and dihydropyridazinone moieties.
Uniqueness
The uniqueness of 6-(3-{[9-(2,2-difluoroethyl)-9H-purin-6-yl]oxy}pyrrolidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-[3-[9-(2,2-difluoroethyl)purin-6-yl]oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N7O3/c1-24-13(27)3-2-11(23-24)17(28)25-5-4-10(6-25)29-16-14-15(20-8-21-16)26(9-22-14)7-12(18)19/h2-3,8-10,12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHHOBARKPTMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=NC=NC4=C3N=CN4CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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